molecular formula C16H16ClN3O2 B267439 N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide

Katalognummer B267439
Molekulargewicht: 317.77 g/mol
InChI-Schlüssel: CHMZRBDGLFHWFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide, commonly known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a small molecule inhibitor of the protein-protein interaction between the transcription factor c-Myc and its partner Max. This interaction is essential for the regulation of cell growth and proliferation, making CPP a promising candidate for cancer therapy.

Wirkmechanismus

The mechanism of action of CPP involves the inhibition of the protein-protein interaction between c-Myc and Max. This interaction is essential for the formation of the transcriptional complex that regulates the expression of genes involved in cell growth and proliferation. By inhibiting this interaction, CPP prevents the transcriptional activation of c-Myc target genes, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects
CPP has been shown to have a selective inhibitory effect on the protein-protein interaction between c-Myc and Max, without affecting other transcription factors. This selectivity makes CPP a promising candidate for cancer therapy, as it can specifically target cancer cells while sparing normal cells. CPP has also been shown to induce apoptosis in cancer cells, further highlighting its potential as an anticancer agent.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using CPP in lab experiments include its high purity, stability, and selectivity. CPP can be easily synthesized in large quantities, making it suitable for various applications. However, CPP has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations need to be addressed to fully realize the potential of CPP in cancer therapy.

Zukünftige Richtungen

There are several future directions for the research on CPP. One potential direction is to optimize the synthesis method to improve the solubility and reduce the toxicity of CPP. Another direction is to investigate the efficacy of CPP in combination with other anticancer agents, such as chemotherapy and immunotherapy. Additionally, the role of CPP in the regulation of other cellular processes, such as metabolism and apoptosis, needs to be explored. Finally, the development of CPP analogs with improved pharmacokinetic properties and selectivity could further enhance its potential as an anticancer agent.
Conclusion
In conclusion, CPP is a promising small molecule inhibitor of the protein-protein interaction between c-Myc and Max, with potential applications in cancer therapy. The synthesis method of CPP has been optimized to produce high yields and purity, and its mechanism of action involves the inhibition of c-Myc expression and cancer cell proliferation. CPP has several advantages, including its selectivity and stability, but also has some limitations that need to be addressed. Future research on CPP should focus on optimizing its pharmacokinetic properties, investigating its efficacy in combination with other anticancer agents, and exploring its role in other cellular processes.

Synthesemethoden

CPP can be synthesized using a multi-step process that involves the reaction of 4-chloroaniline with phosgene to form 4-chloroanilinocarbonyl chloride. The resulting compound is then reacted with 3-aminophenylpropanoic acid to produce CPP. The synthesis of CPP has been optimized to produce high yields and purity, making it suitable for various applications.

Wissenschaftliche Forschungsanwendungen

CPP has been extensively studied for its potential applications in cancer therapy. The protein-protein interaction between c-Myc and Max is dysregulated in various types of cancers, making it an attractive target for drug development. CPP has been shown to inhibit this interaction, leading to the downregulation of c-Myc expression and the inhibition of cancer cell proliferation. The efficacy of CPP has been demonstrated in various preclinical models, including breast cancer, prostate cancer, and leukemia.

Eigenschaften

Produktname

N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)propanamide

Molekularformel

C16H16ClN3O2

Molekulargewicht

317.77 g/mol

IUPAC-Name

N-[3-[(4-chlorophenyl)carbamoylamino]phenyl]propanamide

InChI

InChI=1S/C16H16ClN3O2/c1-2-15(21)18-13-4-3-5-14(10-13)20-16(22)19-12-8-6-11(17)7-9-12/h3-10H,2H2,1H3,(H,18,21)(H2,19,20,22)

InChI-Schlüssel

CHMZRBDGLFHWFL-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Kanonische SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.